

A Technical Guide to the Antifungal Spectrum of Amphotericin B Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amphotericin X1**

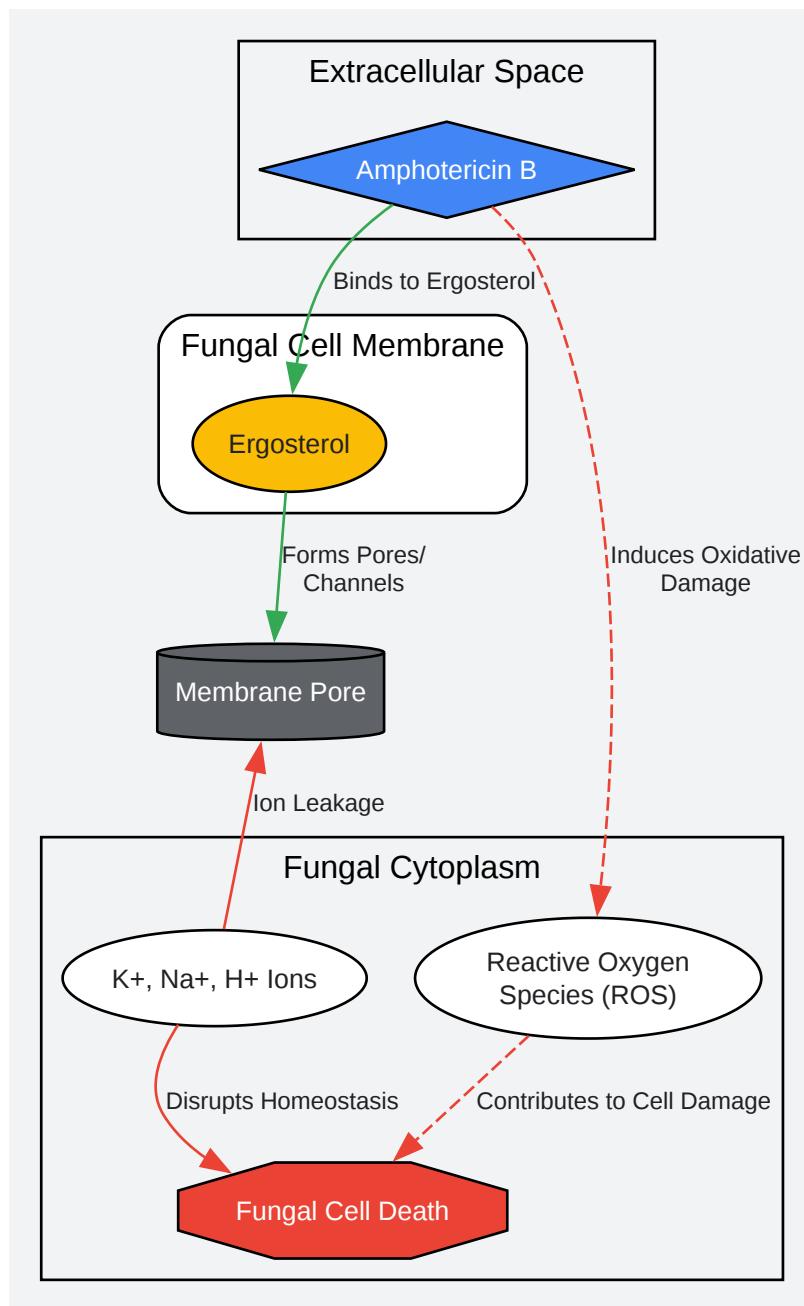
Cat. No.: **B1142324**

[Get Quote](#)

Disclaimer: This guide addresses the antifungal agent Amphotericin B. It is presumed that the query "**Amphotericin X1**" contains a typographical error, as Amphotericin B is the well-established and researched compound in this class with a similar name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Amphotericin B against clinically relevant pathogenic yeasts. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows.


Introduction

Amphotericin B is a polyene macrolide antibiotic isolated from *Streptomyces nodosus* in 1955. [1] For over five decades, it has been a critical component in the treatment of life-threatening systemic fungal infections due to its broad spectrum of activity and fungicidal nature.[2][3] Despite the development of newer antifungal agents, Amphotericin B remains a cornerstone of therapy, particularly for severe mycoses.[4] This document focuses on its activity against pathogenic yeasts, which are a major cause of opportunistic infections in immunocompromised individuals.

Mechanism of Action

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[3][5] This binding leads to the formation of transmembrane channels or pores.[1][3][5] These pores disrupt the integrity of the cell membrane, causing a rapid leakage of essential intracellular monovalent ions, such as potassium (K⁺), sodium (Na⁺), and hydrogen (H⁺), which ultimately leads to fungal cell death.[1][3][5]

A secondary proposed mechanism involves the induction of oxidative damage within the fungal cell through the formation of free radicals, which contributes to membrane permeability and cellular damage.[2][6] The drug's selective toxicity is attributed to its higher affinity for fungal ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of Amphotericin B against fungal cells.

Spectrum of Antifungal Activity

Amphotericin B exhibits a broad spectrum of activity against most pathogenic yeasts. In vitro susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Amphotericin B is highly active against the majority of *Candida* species, including *C. albicans*, *C. tropicalis*, *C. parapsilosis*, and *C. glabrata*. Resistance remains uncommon, although some species, such as *Candida lusitaniae*, may exhibit higher MIC values.[\[2\]](#)

Table 1: In Vitro Susceptibility of *Candida* Species to Amphotericin B

Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
<i>Candida albicans</i>	14,716	0.125 - 1	0.25	0.5	[7] [8]
<i>Candida glabrata</i>	5,846	0.25 - 2	0.5	1	[7] [8]
<i>Candida parapsilosis</i>	4,894	0.125 - 1	0.5	0.5	[7] [8]
<i>Candida tropicalis</i>	3,624	Not specified	0.5	1	[7]
<i>Candida krusei</i>	809	Not specified	1	1	[7]
<i>Candida lusitaniae</i>	119	Not specified	0.5	1	[7]
<i>Candida dubliniensis</i>	130	Not specified	0.5	0.5	[7]

| *Candida guilliermondii* | 83 | Not specified | 1 | 1 |[\[7\]](#) |

Data compiled from large-scale studies using CLSI broth microdilution methods. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

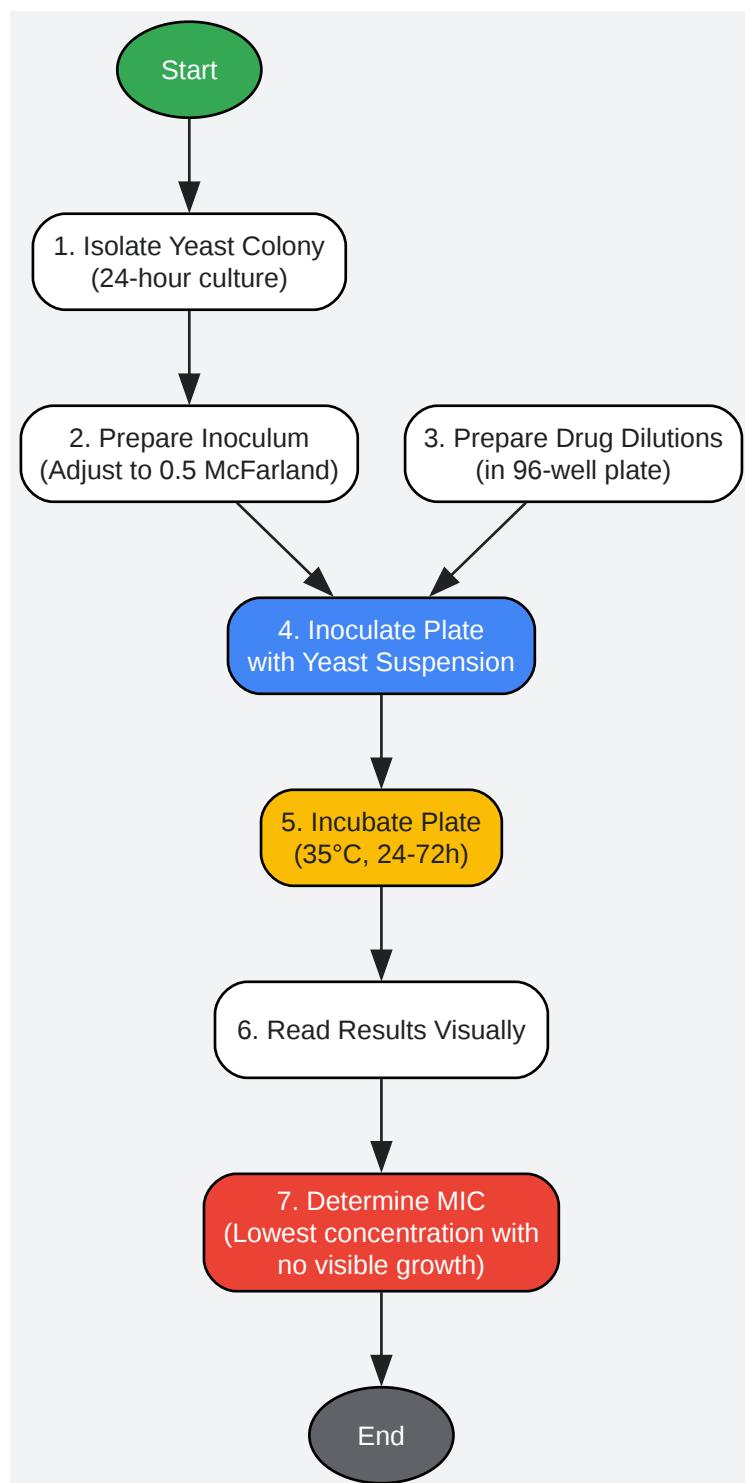
Amphotericin B is a primary therapy for cryptococcal meningitis and demonstrates potent activity against both *Cryptococcus neoformans* and *Cryptococcus gattii*.

Table 2: In Vitro Susceptibility of *Cryptococcus* Species to Amphotericin B

Species	Number of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Cryptococcus neoformans	3,590	0.25 - 1	Not specified	Not specified	[9][10]
Cryptococcus neoformans	265	≤1	Not specified	Not specified	[11]

| Cryptococcus gattii | 985 | 0.25 - 1 | Not specified | Not specified | [9][10] |

MIC values for Cryptococcus species are generally low, with most isolates inhibited by concentrations ≤1 µg/mL.[9][11]


Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the reference standard for testing the *in vitro* susceptibility of yeasts to antifungal agents.[7][12]

This method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium (RPMI 1640) within a 96-well microtiter plate. The MIC is determined following a specified incubation period.

- Preparation of Inoculum:
 - Select several colonies of the yeast isolate from a 24-hour-old culture on a nutrient agar plate (e.g., Sabouraud Dextrose Agar).
 - Suspend the colonies in sterile saline (0.85%).
 - Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This yields a stock suspension of approximately $1-5 \times 10^6$ cells/mL.
 - Prepare the final inoculum by diluting the stock suspension in RPMI 1640 medium to achieve a final concentration of $0.5-2.5 \times 10^3$ cells/mL in the microtiter wells.[12]

- Preparation of Antifungal Dilutions:
 - Prepare a stock solution of Amphotericin B powder in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
- Inoculation and Incubation:
 - Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.
 - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
 - Seal the plate and incubate at 35°C.[\[7\]](#)
- Reading the MIC Endpoint:
 - For *Candida* species, read the plate visually after 24 hours of incubation.[\[13\]](#) For *Cryptococcus* species, incubation for up to 72 hours may be necessary.[\[13\]](#)
 - The MIC for Amphotericin B is defined as the lowest drug concentration that causes complete inhibition of growth (optically clear well) compared to the growth control.[\[7\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Figure 2: CLSI broth microdilution workflow for yeast susceptibility testing.

Conclusion

Amphotericin B remains a potent, broad-spectrum antifungal agent with excellent in vitro activity against the most common pathogenic yeasts, including numerous *Candida* and *Cryptococcus* species. Its primary mechanism of action, targeting the essential membrane component ergosterol, contributes to its fungicidal effect and the low incidence of acquired resistance. Standardized susceptibility testing, primarily through the CLSI broth microdilution method, is crucial for monitoring susceptibility patterns and guiding clinical therapy, ensuring the continued effective use of this vital antifungal drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. New Insights Regarding Yeast Survival following Exposure to Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and *Candida* spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidc.org [jidc.org]
- 9. *Cryptococcus neoformans*-*Cryptococcus gattii* Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Antifungal Susceptibility Profiles of *Cryptococcus neoformans* var. *grubii* and *Cryptococcus gattii* Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 11. Fluconazole and amphotericin B susceptibility testing of *Cryptococcus neoformans*: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 12. academic.oup.com [academic.oup.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Antifungal Spectrum of Amphotericin B Against Pathogenic Yeasts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142324#amphotericin-x1-spectrum-of-antifungal-activity-against-pathogenic-yeasts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com